molecular formula C12H17N3O2S B2794654 N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797905-31-7

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2794654
CAS No.: 1797905-31-7
M. Wt: 267.35
InChI Key: JYDWXUSSSOVEDA-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic compound with a molecular formula of C12H17N3O2S and a molecular weight of 267.35. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with thiazole-2-carboxylic acid to form an intermediate, which is then reacted with azetidine-1-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Scientific Research Applications

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An anticancer drug with a thiazole moiety.

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives .

Biological Activity

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a thiazole ring and an azetidine moiety. The molecular formula is C12H16N2O2SC_{12}H_{16}N_2O_2S, with a molecular weight of approximately 256.34 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole derivatives often exhibit significant pharmacological effects, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Biological Activity IC50 Value (µM) Cell Line/Model Reference
Cytotoxicity0.65MCF-7 (breast cancer)
Apoptosis Induction-MDA-MB-231 (breast cancer)
Anti-inflammatory-In vitro models

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of thiazole derivatives, this compound demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. The mechanism involved apoptosis induction through caspase activation, with IC50 values indicating effective dose-response relationships .

Case Study 2: Inflammatory Response

Another study highlighted the anti-inflammatory potential of thiazole derivatives. This compound was shown to inhibit key inflammatory mediators in vitro, suggesting its utility in treating conditions characterized by excessive inflammation .

Properties

IUPAC Name

N-cyclopentyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-11(14-9-3-1-2-4-9)15-7-10(8-15)17-12-13-5-6-18-12/h5-6,9-10H,1-4,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDWXUSSSOVEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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